molecular formula C16H17N3O2S B4403533 2-methoxy-3-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide

2-methoxy-3-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide

Cat. No. B4403533
M. Wt: 315.4 g/mol
InChI Key: PBNQETQAPCNSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-3-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide, also known as PTC-209, is a small molecule inhibitor of BMI-1, a transcriptional repressor that plays a crucial role in stem cell self-renewal and cancer progression. PTC-209 has shown promising results in preclinical studies as a potential anticancer agent, and its mechanism of action and biochemical effects have been extensively studied.

Mechanism of Action

2-methoxy-3-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide inhibits the function of BMI-1, a transcriptional repressor that is overexpressed in many types of cancer. BMI-1 plays a critical role in the self-renewal of cancer stem cells and is involved in the regulation of various signaling pathways, including the Wnt/β-catenin pathway. This compound binds to the pocket of BMI-1 that interacts with DNA and disrupts its function, leading to the downregulation of stem cell self-renewal and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. This compound has minimal toxicity in normal cells and tissues, making it a promising therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 2-methoxy-3-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide is its specificity for BMI-1, which makes it a valuable tool for studying the role of BMI-1 in cancer and stem cell biology. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.

Future Directions

There are several potential future directions for research on 2-methoxy-3-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide. One area of interest is the development of more potent and specific BMI-1 inhibitors that can be used in clinical settings. Another direction is the investigation of the role of BMI-1 in other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, the combination of this compound with other anticancer agents may enhance its therapeutic efficacy and overcome resistance mechanisms in cancer cells.

Scientific Research Applications

2-methoxy-3-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the self-renewal of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy. This compound has been tested in various cancer cell lines and animal models, including breast, prostate, and pancreatic cancer, with promising results.

properties

IUPAC Name

2-methoxy-3-methyl-N-(pyridin-3-ylmethylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-11-5-3-7-13(14(11)21-2)15(20)19-16(22)18-10-12-6-4-8-17-9-12/h3-9H,10H2,1-2H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNQETQAPCNSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC(=S)NCC2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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